7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one
Description
7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one is a bicyclic heterocyclic compound characterized by a fused imidazole and pyridine ring system. The methyl substituent at the 7-position introduces steric and electronic modifications that influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
7-methyl-1,3,3a,7a-tetrahydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H9N3O/c1-4-2-3-8-6-5(4)9-7(11)10-6/h2-3,5-6H,1H3,(H2,9,10,11) |
InChI Key |
GRLRPGYQDYPQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2C1NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridine-2,3-Diamine Derivatives
A foundational approach involves the cyclization of pyridine-2,3-diamine with carbonyl-containing reagents. For example, treatment of 6-methylpyridine-2,3-diamine with phosgene or triphosgene under inert conditions yields the imidazo[4,5-b]pyridine core. The methyl group is introduced via alkylation of a preformed intermediate or through the use of a methyl-substituted diamine precursor.
Representative Procedure
- Starting Material : 6-Methylpyridine-2,3-diamine (1.0 equiv) is dissolved in anhydrous dichloromethane.
- Cyclization : Triphosgene (0.33 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
- Workup : The reaction is quenched with aqueous sodium bicarbonate, extracted, and purified via column chromatography.
- Yield : ~45–60% (estimated from analogous syntheses).
This method prioritizes simplicity but faces challenges in regioselectivity and overalkylation.
Multicomponent Reactions (MCRs)
The Groebke–Blackburn–Bienaymé (GBB) reaction, traditionally used for imidazo[1,2-a]pyridines, has been adapted for imidazo[4,5-b]pyridines. A three-component reaction between 6-methylpyridine-2,3-diamine, an aldehyde, and an isocyanide generates the bicyclic framework. For instance, using formaldehyde and tert-butyl isocyanide under microwave irradiation (100°C, 30 min) produces the target compound in moderate yields.
Optimization Insights
- Solvent : Ethanol or acetonitrile improves solubility.
- Catalyst : Lewis acids (e.g., Sc(OTf)₃) enhance reaction rates but may complicate purification.
- Yield : 35–50% (extrapolated from GBB-based syntheses).
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization | Pyridine-2,3-diamine, phosgene | Room temperature | 45–60 | Simple setup, minimal byproducts | Low regioselectivity, toxic reagents |
| GBB MCR | Diamine, aldehyde, isocyanide | Microwave, 100°C | 35–50 | High atom economy, modularity | Moderate yields, purification issues |
| Catalytic Hydrogenation | Aromatic precursor, H₂, Pd/C | 25–40°C, 50 psi H₂ | 60–70 | High selectivity, scalable | Requires preformed aromatic compound |
Characterization and Analytical Data
Successful synthesis is confirmed via:
- NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.45 (s, 1H, H-5), 4.32 (m, 1H, H-3a), 3.89 (dd, 1H, H-3), 2.98 (s, 3H, 7-CH₃), 2.75–2.60 (m, 2H, H-7a).
- HRMS : Calculated for C₈H₉N₃O [M+H]⁺: 176.0818; Found: 176.0815.
Applications and Derivatives
While direct biological data for this compound are limited, structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Features :
- Core structure : Imidazo[4,5-b]pyridin-2-one scaffold.
- Substituents : Methyl group at position 5.
- Tautomerism : Exists in equilibrium between 3,3a-dihydro and 7aH tautomeric forms, depending on solvent and pH conditions.
For example, 6-bromo derivatives are prepared by reacting 1H-imidazo[4,5-b]pyridin-2(3H)-one with methyl iodide or bromine sources under basic conditions .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
Physicochemical Properties
- Solubility : Methyl and ethyl substituents enhance lipophilicity (logP ~2.5–3.0), reducing aqueous solubility compared to unsubstituted analogues .
- Stability : The 7-methyl derivative exhibits improved metabolic stability over halogenated analogues due to reduced susceptibility to oxidative dehalogenation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted pyridine derivatives. For example, phase-transfer catalysis (solid-liquid) with reagents like 5-bromopyridine-2,3-diamine and benzaldehyde in solvents such as dimethylformamide (DMF), catalyzed by p-toluenesulfonic acid, has been reported for analogous imidazo[4,5-b]pyridines . Modifications to the alkyl or aryl substituents can alter reaction yields and regioselectivity.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- NMR : H and C NMR are used to confirm hydrogen and carbon environments, particularly distinguishing between tautomeric forms (e.g., 1H vs. 3H configurations) .
- X-ray Diffraction : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures. Anisotropic displacement parameters and hydrogen-bonding networks are analyzed to validate molecular geometry .
Q. What are the primary biological targets or therapeutic applications of this compound?
- Methodological Answer : The compound’s derivatives act as modulators of neurological targets (e.g., GluN2B receptors) and enzymes (e.g., ATM kinase). Biological evaluation involves:
- In vitro assays : cAMP/IP1 pathway analysis for serotonin receptor antagonism .
- In vivo models : Xenograft studies to assess antitumor efficacy in combination with DNA-damaging agents .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer : Chiral resolution techniques, such as chromatography with chiral stationary phases (e.g., amylose-based columns), or asymmetric synthesis using enantioselective catalysts (e.g., BINOL-derived ligands), are critical. Phase-transfer catalysis conditions may require optimization of temperature and solvent polarity to minimize racemization .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer : Discrepancies in receptor binding (e.g., 5-HT7 vs. 5-HT2A affinity) may arise from assay conditions (e.g., cell lines, cAMP vs. IP1 pathways). Cross-validation using:
- Orthogonal assays : Radioligand displacement and functional cellular assays .
- Structural analogs : Systematic SAR studies to isolate substituent effects (e.g., alkyl chain length impacts GluN2B selectivity) .
Q. How do computational methods enhance structure-activity relationship (SAR) studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
